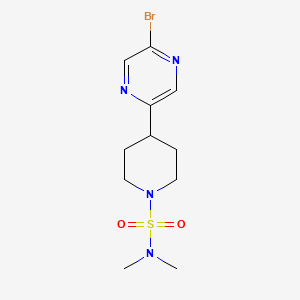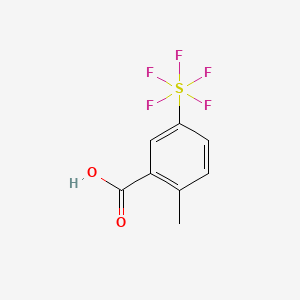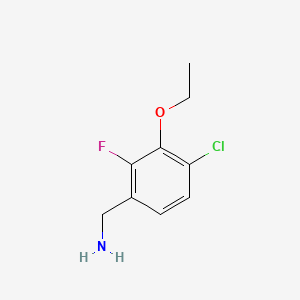![molecular formula C15H24N4O2 B1455969 tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate CAS No. 1206248-50-1](/img/structure/B1455969.png)
tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate
説明
Tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C15H24N4O2 and its molecular weight is 292.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the activation or inhibition of these enzymes, thereby affecting various cellular processes . Additionally, the compound’s interaction with receptors on the cell surface can modulate signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell growth, proliferation, and survival . By interacting with key components of this pathway, the compound can alter the expression of genes involved in these processes, leading to changes in cellular behavior. Furthermore, it can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of This compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain protein kinases by binding to their active sites, preventing them from phosphorylating their target proteins . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are crucial for the compound’s ability to modulate various cellular processes and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, such as alterations in gene expression and metabolic activity . These temporal effects are important considerations for the use of the compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating cell signaling pathways and enhancing cellular function . At high doses, it can exhibit toxic or adverse effects, such as inducing cell death or causing damage to tissues . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . These interactions can lead to changes in the levels of metabolites within the cell, affecting various cellular processes and functions .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its effects . The distribution of the compound within tissues can also influence its activity, as it may accumulate in certain tissues or be rapidly cleared from others .
Subcellular Localization
The subcellular localization of This compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-12-5-8-19(9-6-12)13-10-11(16)4-7-17-13/h4,7,10,12H,5-6,8-9H2,1-3H3,(H2,16,17)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTWOJWZUFNVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

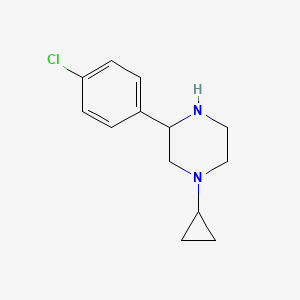
![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)


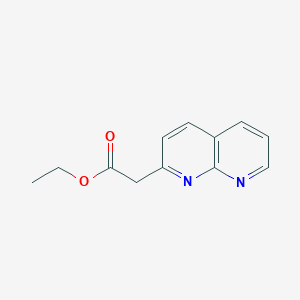
![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)

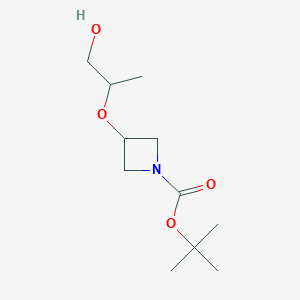
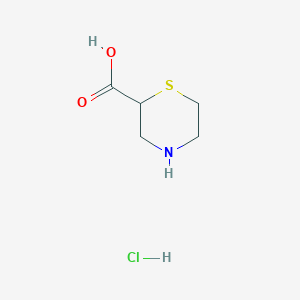
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)
